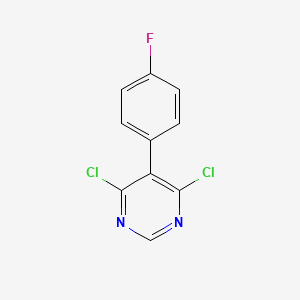

4,6-Dichloro-5-(4-fluorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. This structural motif is fundamental to life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. Beyond their biological roles, pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their versatile biological activities. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring can be readily functionalized at its various positions, allowing for the creation of a diverse array of molecules with tailored properties. This has led to the development of numerous pyrimidine-containing compounds with a wide spectrum of pharmacological applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ontosight.ai

Overview of Halogenated Pyrimidines in Synthetic and Biological Contexts

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine scaffold dramatically influences its chemical reactivity and biological properties. Halogenated pyrimidines are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of halogens renders the pyrimidine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functional groups. acs.orgmdpi.com The reactivity of the halogen atoms is position-dependent, generally following the order C4(6) > C2 >> C5, which allows for regioselective synthesis of complex pyrimidine derivatives. acs.org

In a biological context, halogenation can enhance the therapeutic potential of a molecule. The incorporation of fluorine, in particular, can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov Dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), are common starting materials for the synthesis of a wide range of biologically active compounds. nbinno.comgoogle.com

Specific Focus on 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine

The synthesis of such 5-arylpyrimidines can be approached through several synthetic strategies. A common and powerful method for forming the carbon-carbon bond between the pyrimidine and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govmdpi.com This reaction would typically involve the coupling of a 5-halo-4,6-dichloropyrimidine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₂FN₂ |

| Molecular Weight | 247.07 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents, with low solubility in water |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-9-8(10(12)15-5-14-9)6-1-3-7(13)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMVNQSCZIHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine

Strategies for Constructing the 4,6-Dichloropyrimidine (B16783) Core

The formation of the 4,6-dichloropyrimidine core is a foundational aspect of the synthesis of the target molecule. The common approach involves the initial synthesis of a 4,6-dihydroxypyrimidine (B14393) precursor, which is then subjected to chlorination.

Condensation Reactions with Activated Methylene (B1212753) Compounds

A prevalent method for constructing the pyrimidine (B1678525) ring is through the condensation of an activated methylene compound with a formamidine (B1211174) derivative. For the synthesis of a C5-substituted pyrimidine, an appropriately substituted methylene compound is chosen. For instance, the synthesis of 4,6-dihydroxy-5-fluoropyrimidine, a precursor to the target molecule, can be achieved by the reaction of diethyl fluoroacetate (B1212596) with formamidine acetate (B1210297) in the presence of a base like sodium methoxide (B1231860). patsnap.comgoogle.com The reaction proceeds via a cyclization mechanism to form the pyrimidine ring. google.com

The general scheme for this condensation is as follows:

Scheme 1: General condensation reaction for the formation of a 4,6-dihydroxypyrimidine ring.

In a typical procedure, sodium methoxide is dissolved in methanol (B129727), to which formamidine acetate is added. The mixture is heated to reflux, and diethyl fluoroacetate is added dropwise. The reaction is maintained at reflux for several hours to ensure complete cyclization. patsnap.com After the reaction, the solvent is removed, and the residue is treated with water and acidified to precipitate the 4,6-dihydroxy-5-fluoropyrimidine product. patsnap.com This method is advantageous due to its straightforward procedure and high yield. patsnap.com

Chlorination of Hydroxypyrimidine Precursors

The conversion of the 4,6-dihydroxypyrimidine intermediate to the corresponding 4,6-dichloropyrimidine is a critical step. This is typically achieved using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyrimidines. google.comgoogle.com The reaction involves heating the hydroxypyrimidine precursor in excess POCl₃. The use of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, as a catalyst or base is also common to facilitate the reaction. google.comgoogle.com

A described process for the preparation of 4,6-dichloro-5-fluoropyrimidine (B1312760) involves suspending 4,6-dihydroxy-5-fluoropyrimidine in POCl₃ and heating the mixture to reflux for several hours. google.com In some variations of this process, phosphorus trichloride (B1173362) and chlorine gas are subsequently added to the reaction mixture to convert any chlorophosphonic acid byproducts back to phosphorus oxychloride, which can then be recovered and reused. google.com After the reaction is complete, the excess POCl₃ is distilled off, and the desired product is isolated by vacuum distillation. google.com

| Reactant | Chlorinating Agent | Catalyst/Additive | Temperature | Reaction Time | Yield |

| 4,6-dihydroxy-5-fluoropyrimidine | POCl₃ | N,N-diisopropylethylamine | 110-115 °C | 4 hours | Not specified |

| 4,6-dihydroxy-5-fluoropyrimidine | POCl₃ | None initially, then PCl₃ and Cl₂ | Reflux | 4 hours | Not specified |

Table 1: Representative conditions for the chlorination of 4,6-dihydroxy-5-fluoropyrimidine using POCl₃.

Phosgene (B1210022) (COCl₂) presents an alternative to phosphorus-based reagents for the chlorination of hydroxypyrimidines. googleapis.comepo.org The reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a tertiary amine base, such as dimethylaniline, in a chlorinated solvent like dichloromethane (B109758) can yield 4,6-dichloropyrimidine. epo.org This method avoids the formation of phosphoric acid byproducts, which can be an advantage in large-scale industrial processes. epo.org The molar ratio of the reactants and the reaction conditions are crucial for achieving a high yield of the dichlorinated product. epo.org While this method is documented for the synthesis of unsubstituted 4,6-dichloropyrimidine, its application to substituted hydroxypyrimidines is also feasible.

Introduction of the 4-Fluorophenyl Moiety at the C5 Position

The introduction of the 4-fluorophenyl group at the C5 position of the pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved before or after the formation of the dichloropyrimidine core. A powerful method for forming this carbon-carbon bond is through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly between aryl groups. researchgate.netresearchgate.netmdpi.commdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

In the context of synthesizing 5-aryl-4,6-dichloropyrimidines, a Suzuki coupling approach can be envisioned. One possible route involves the coupling of a 5-halo-4,6-dichloropyrimidine with 4-fluorophenylboronic acid. Research has demonstrated the successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. researchgate.netmdpi.com This indicates the feasibility of such a reaction at the C5 position. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. researchgate.netmdpi.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

Table 2: Examples of Suzuki cross-coupling reactions on a 5-substituted-4,6-dichloropyrimidine. researchgate.netmdpi.com

While the direct synthesis of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine via a Suzuki reaction on a 5-halo-4,6-dichloropyrimidine is plausible, an alternative and more commonly implied route involves introducing the 4-fluorophenyl group at an earlier stage, for instance, by starting with a C5-(4-fluorophenyl) substituted activated methylene compound in the initial condensation step.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgtotal-synthesis.com Key SEAr reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation, which generally require strong acid or Lewis acid catalysts to generate a potent electrophile. total-synthesis.commasterorganicchemistry.com

While SEAr is a common method for functionalizing benzene (B151609) rings, its direct application for the synthesis of this compound by arylating the 4,6-dichloropyrimidine core is not a preferred route. The pyrimidine ring is an electron-deficient system, which makes it inherently unreactive toward electrophilic attack. The presence of two electron-withdrawing chlorine atoms further deactivates the ring, rendering standard SEAr reactions challenging. Instead, synthetic routes almost exclusively favor nucleophilic substitution or metal-catalyzed cross-coupling reactions where the polarity is reversed, and the aryl group acts as the nucleophile (or its organometallic equivalent). mdpi.comacs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex heterocyclic structures. mdpi.comnih.gov The Biginelli reaction, a well-known MCR, can produce dihydropyrimidine (B8664642) scaffolds that serve as precursors to more complex pyrimidines. mdpi.com

For the synthesis of the target compound, a potential MCR approach would involve the initial construction of a substituted pyrimidine core. For example, a three-component reaction between an aldehyde, a β-ketoester, and a guanidine (B92328) could yield a highly functionalized pyrimidine ring. nih.gov This product would then undergo subsequent chemical transformations, such as oxidation to form the aromatic pyrimidine, followed by chlorination reactions (e.g., using phosphorus oxychloride) to install the chloro groups at the C4 and C6 positions, ultimately leading to the desired 4,6-dichloro-5-arylpyrimidine structure. google.commdpi.com While not a direct synthesis, this strategy leverages the efficiency of MCRs for building the core heterocyclic framework. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing product yield and purity while ensuring process efficiency and safety. Key parameters include the choice of solvent and catalyst, as well as temperature and pressure.

Solvent Effects and Catalysis

The selection of solvent and catalyst profoundly impacts the outcome of synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.

Solvent Effects: The solvent's polarity and ability to dissolve reactants and intermediates are critical. In Suzuki-Miyaura couplings, solvent systems are often mixtures of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O. mdpi.com The aqueous phase is necessary to dissolve the inorganic base (e.g., K₃PO₄ or Na₂CO₃). The choice of solvent can influence reaction rates and selectivity. For instance, polar aprotic solvents like DMF or DMSO have been studied for their effect on reaction kinetics. nih.gov In some amination reactions on chloropyrimidines, water has been shown to be a superior solvent compared to various alcohols, enhancing the reaction rate. nih.gov

Catalysis: In cross-coupling reactions, the palladium catalyst and its associated ligands are the most critical components. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.comresearchgate.net The ligand's nature can influence the catalyst's stability and reactivity. The optimization process often involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands to find the most effective combination for a specific substrate, which can minimize side reactions and improve yields. mdpi.comnih.gov The catalyst loading is also a key parameter; using a low catalyst concentration is desirable for cost and environmental reasons. preprints.org

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that control reaction kinetics and thermodynamics.

Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. Typical reaction temperatures range from 70°C to the reflux temperature of the solvent. mdpi.comnih.gov For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine is conducted at 70–80 °C. mdpi.com Optimization involves finding a balance: a temperature high enough to ensure a good reaction rate but not so high as to cause decomposition of reactants, catalysts, or products. Conversely, milder conditions, such as the room-temperature photoredox-mediated C-H arylations, are being developed to improve functional group tolerance and energy efficiency. mdpi.comnih.gov

Pressure: The majority of the synthetic procedures for preparing this compound and related compounds are conducted at atmospheric pressure. Reactions are typically performed in standard glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the organometallic catalyst and other sensitive reagents. mdpi.com While pressure is not typically a key variable for optimization in these specific liquid-phase reactions, sealed-vessel reactions, sometimes combined with microwave irradiation, can allow for temperatures above the solvent's boiling point, which can significantly accelerate reaction times. nih.gov

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Effective for Suzuki coupling of bromo-dichloropyrimidines. | mdpi.com |

| Pd(OAc)₂ / Ru(II) photoinitiator | Enables C-H arylation at room temperature under light. | mdpi.com | |

| Solvent | 1,4-Dioxane / H₂O | Standard two-phase system for Suzuki coupling, dissolving both organic and inorganic reagents. | mdpi.com |

| Methanol (MeOH) | Used in photoredox-mediated C-H arylation. | mdpi.com | |

| Base | K₃PO₄ | Commonly used inorganic base in Suzuki reactions. | mdpi.comresearchgate.net |

| Na₂CO₃ | Alternative base for Suzuki coupling. | rsc.org | |

| Temperature | 70-80 °C | Typical range for thermal Suzuki coupling reactions. | mdpi.com |

| Room Temperature | Achievable with light-induced photoredox catalysis. | mdpi.comnih.gov | |

| Pressure | Atmospheric | Standard condition for most lab-scale syntheses. | mdpi.com |

Isolation and Purification Techniques

Following its synthesis, the crude reaction mixture containing this compound must undergo a series of isolation and purification steps. The exact sequence and choice of techniques depend on the specific reaction conditions and the physical properties of the impurities present.

Initial Work-up and Extraction: The first phase of isolation involves a process known as "work-up," which aims to separate the organic product from the inorganic components of the reaction mixture. This typically begins with quenching the reaction, often by adding water or a dilute aqueous solution. Subsequently, liquid-liquid extraction is performed. An organic solvent, such as ethyl acetate or dichloromethane, is used to extract the desired compound from the aqueous layer. The combined organic extracts are then washed with brine (a saturated solution of sodium chloride) to remove most of the residual water before being treated with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Filtration and Solvent Removal: Once the organic solution is dry, the solid drying agent is removed by filtration. The solvent is then evaporated from the filtrate, usually under reduced pressure using a rotary evaporator, to yield the crude, unpurified product.

Chromatographic Purification: For many synthetic compounds, column chromatography is an essential purification step. This technique separates molecules based on their differing affinities for a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). A carefully selected eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the silica gel column. The components of the crude mixture travel through the column at different rates, allowing for the collection of fractions containing the pure desired product.

Crystallization: Crystallization is a highly effective method for purifying solid compounds. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities tend to remain dissolved in the solvent. For related 2-amino-4,6-diarylpyrimidine compounds, crystallization from solvents such as isopropanol (B130326) or ethanol (B145695) has proven effective. nih.gov The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The general purification strategy for this compound is summarized in the interactive table below.

| Technique | Purpose | Common Materials Used |

| Liquid-Liquid Extraction | Initial separation of the product from the aqueous reaction mixture. | Ethyl acetate, Dichloromethane, Water, Brine |

| Drying of Organic Phase | Removal of dissolved water from the organic solvent. | Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄) |

| Column Chromatography | Separation based on polarity to remove closely related impurities. | Silica Gel, Hexane/Ethyl Acetate mixtures |

| Crystallization | Final purification step to obtain a highly pure, crystalline solid. | Ethanol, Isopropanol, or other suitable organic solvents |

| Vacuum Drying | Removal of all residual solvent from the final product. | Vacuum Oven / Desiccator |

Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine

Nucleophilic Aromatic Substitution (SɴAr) Reactions at Chlorine Centers

The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SɴAr). The regioselectivity of these reactions is influenced by the electronic effects of the pyrimidine ring nitrogens and the steric hindrance posed by the 5-(4-fluorophenyl) substituent.

4,6-Dichloro-5-(4-fluorophenyl)pyrimidine readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed under mild conditions, often requiring a base to neutralize the hydrogen chloride generated during the substitution. The choice of solvent and base can influence the reaction's selectivity and yield. researchgate.net

In reactions with amines, the substitution can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction conditions. The first substitution generally occurs at the C4 or C6 position, and due to the electronic and steric environment, a mixture of isomers may be formed in some cases. semanticscholar.org For instance, in related dichloropyrimidine systems, the use of an excess of the amine or stronger reaction conditions typically leads to the disubstituted product. chemrxiv.org

Below is a representative table of reactions with nitrogen nucleophiles, based on studies of similar 4,6-dichloropyrimidine (B16783) scaffolds.

| Nucleophile | Product(s) | Typical Conditions |

| Primary Amine (e.g., Benzylamine) | 4-Amino-6-chloro-5-(4-fluorophenyl)pyrimidine and/or 6-Amino-4-chloro-5-(4-fluorophenyl)pyrimidine | Base (e.g., Et3N), Solvent (e.g., EtOH), Reflux |

| Secondary Amine (e.g., Morpholine) | 4,6-Dimorpholino-5-(4-fluorophenyl)pyrimidine | Excess amine, High temperature |

| Hydrazine (B178648) | 4-Hydrazinyl-6-chloro-5-(4-fluorophenyl)pyrimidine | Solvent (e.g., EtOH), Room Temperature |

This table is illustrative and based on the general reactivity of dichloropyrimidines.

Similar to nitrogen nucleophiles, oxygen-based nucleophiles like alcohols and phenols can displace the chlorine atoms on the pyrimidine ring. These reactions are often carried out in the presence of a strong base, such as sodium hydride or an alkoxide, to generate the more nucleophilic alkoxide or phenoxide ion.

The reaction with alkoxides can lead to the corresponding 4,6-dialkoxy derivatives. The reactivity and selectivity can be influenced by the nature of the alcohol and the reaction conditions. For example, the use of sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4,6-dimethoxy-5-(4-fluorophenyl)pyrimidine. Studies on analogous compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that solvolysis can occur in the presence of alkoxide ions. mdpi.com

| Nucleophile | Product | Typical Conditions |

| Methanol | 4,6-Dimethoxy-5-(4-fluorophenyl)pyrimidine | NaOMe, Methanol, Reflux |

| Phenol | 4,6-Diphenoxy-5-(4-fluorophenyl)pyrimidine | NaH, Solvent (e.g., DMF), Heat |

| Water (Hydrolysis) | 5-(4-Fluorophenyl)pyrimidine-4,6-diol | Aqueous base or acid, Heat |

This table is illustrative and based on the general reactivity of dichloropyrimidines.

A key feature of this compound is the potential for sequential substitution of the two chlorine atoms. This allows for the introduction of two different nucleophiles in a controlled manner, leading to the synthesis of unsymmetrically substituted pyrimidines. nih.gov

The first substitution reaction is generally faster than the second. After the first chlorine atom is replaced by a nucleophile, the electron-donating or -withdrawing nature of the newly introduced group influences the reactivity of the remaining chlorine atom. For example, if the first nucleophile is an electron-donating group like an amino group, it may slightly deactivate the ring towards further substitution. Conversely, an electron-withdrawing group could enhance the reactivity of the second chlorine atom. This differential reactivity is crucial for designing synthetic routes to complex, polysubstituted pyrimidine derivatives. chemrxiv.org

Transformations Involving the Pyrimidine Ring System

Beyond simple substitution reactions, the substituted pyrimidine ring can undergo further transformations, particularly cyclization reactions, to form fused heterocyclic systems.

The derivatives of this compound, especially those bearing functional groups introduced via nucleophilic substitution, can serve as precursors for the synthesis of fused heterocycles. These reactions often involve intramolecular cyclization, where a substituent at the C5 position or a group introduced at C4 or C6 reacts with another part of the molecule.

While direct synthesis of pyrido[3,2-d]pyrimidines from this compound is not explicitly detailed in the provided context, the general strategies for constructing such fused systems often involve pyrimidine precursors with appropriate functionalities. For instance, a common approach involves the condensation of a functionalized aminopyrimidine with a three-carbon unit.

A plausible synthetic route could involve the initial substitution of one of the chlorine atoms with an amino group, followed by the introduction of a side chain that can undergo cyclization to form the fused pyridine (B92270) ring. The synthesis of related pyrido[3,4-d]pyrimidine (B3350098) derivatives has been achieved through palladium-catalyzed cross-coupling reactions or further nucleophilic aromatic substitutions on a chloro-substituted pyridopyrimidine core, which itself was synthesized from a functionalized pyrimidine. nih.gov This highlights the utility of substituted pyrimidines as key intermediates in the construction of more complex fused heterocyclic systems like pyridopyrimidines. nih.govorgchemres.org

Cyclization Reactions Leading to Fused Heterocycles

Pyrazolo[3,4-d]pyrimidine Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine derivatives is a well-established method for creating compounds with a range of biological activities. The general strategy involves the reaction of a 4,6-dihalopyrimidine with hydrazine, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine core.

For instance, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate (B1144303) has been shown to yield 3-amino-4-nitropyrazole, demonstrating the susceptibility of the pyrimidine ring to nucleophilic attack by hydrazine and subsequent ring transformation.

Table 1: Hypothetical Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |

| Hydrazine hydrate | Ethanol (B145695) | Reflux | 6-12 | 4-Chloro-5-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |

| Hydrazine hydrate | Isopropanol (B130326) | 80 | 8 | 4-Chloro-5-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |

This table is based on general procedures for similar reactions and represents a hypothetical scenario.

Thiazolo[5,4-d]pyrimidine (B3050601) Synthesis

The synthesis of thiazolo[5,4-d]pyrimidines often involves the reaction of a pyrimidine derivative containing vicinal amino and thio functionalities. Starting from this compound, a multi-step synthesis would be required.

A plausible synthetic route would first involve the sequential nucleophilic substitution of the two chloro groups. One chloro group could be displaced by a protected amine, and the other by a sulfur nucleophile, such as sodium hydrosulfide, to introduce a thiol group. Subsequent deprotection of the amine and cyclization, often with an oxidizing agent or a one-carbon synthon, would lead to the formation of the thiazole (B1198619) ring fused to the pyrimidine.

While specific literature detailing this transformation for this compound is scarce, the general principles of thiazole synthesis from appropriately substituted pyrimidines are well-documented.

Table 2: Plausible Multi-Step Synthesis of a Thiazolo[5,4-d]pyrimidine Derivative

| Step | Reagents | Intermediate/Product |

| 1 | Benzylamine, DIEA | 4-(Benzylamino)-6-chloro-5-(4-fluorophenyl)pyrimidine |

| 2 | NaSH, Ethanol | 4-(Benzylamino)-5-(4-fluorophenyl)pyrimidine-6-thiol |

| 3 | H2, Pd/C | 4-Amino-5-(4-fluorophenyl)pyrimidine-6-thiol |

| 4 | Formic acid, Reflux | 5-(4-Fluorophenyl)thiazolo[5,4-d]pyrimidin-7-amine |

This table outlines a hypothetical synthetic pathway based on established organic chemistry principles.

Functionalization at Unsubstituted Positions

The pyrimidine ring in this compound has one unsubstituted carbon atom at the C2 position. This position is generally less reactive towards nucleophilic attack compared to the C4 and C6 positions due to the electronic influence of the two nitrogen atoms. However, functionalization at C2 can be achieved through specific synthetic strategies.

One common approach for C-H functionalization of such electron-deficient heterocycles is through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed direct arylation could potentially be employed to introduce a new aryl or heteroaryl group at the C2 position. Such reactions typically involve the use of a palladium catalyst, a ligand, a base, and an aryl halide or triflate. While this specific reaction on this compound has not been reported, C-H functionalization of other pyrimidine derivatives is an active area of research.

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group attached to the pyrimidine ring can also undergo chemical modifications, although its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Further Aromatic Substitutions

Electrophilic aromatic substitution on the 4-fluorophenyl ring is expected to be disfavored due to the deactivating effect of the pyrimidine substituent. The pyrimidine ring acts as a strong electron-withdrawing group, reducing the electron density of the attached phenyl ring and making it less susceptible to attack by electrophiles. Any electrophilic substitution, if it were to occur under harsh conditions, would likely be directed to the positions meta to the pyrimidine ring (i.e., ortho to the fluorine atom).

Conversely, nucleophilic aromatic substitution on the 4-fluorophenyl ring is a more plausible reaction pathway, particularly at the position para to the fluorine atom (the point of attachment of the pyrimidine ring). The presence of the electron-withdrawing pyrimidine ring activates the phenyl ring towards nucleophilic attack. However, displacing a substituent from the phenyl ring would require a strong nucleophile and potentially harsh reaction conditions.

Modifications of the Fluoro Substituent

The carbon-fluorine bond is generally strong and not easily cleaved. However, under specific conditions, the fluoro substituent can be replaced. Nucleophilic aromatic substitution to displace the fluoride (B91410) ion is possible if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the pyrimidine ring does provide some activation. A strong nucleophile and elevated temperatures would likely be necessary to achieve this transformation.

Alternatively, certain transition metal-catalyzed reactions are known to cleave C-F bonds, but these are specialized reactions and not commonly employed for routine synthetic modifications.

Structural and Conformational Analysis of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and connectivity.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine (B1678525) and the 4-fluorophenyl ring protons. The single proton on the pyrimidine ring (at C2) would likely appear as a singlet in the downfield region, typically around 9.1-9.3 ppm. The protons of the 4-fluorophenyl group would present as two sets of multiplets due to fluorine-proton coupling, specifically a triplet around 7.2 ppm for the protons ortho to the fluorine and a multiplet around 7.6 ppm for the protons meta to the fluorine.

¹³C NMR: The carbon NMR would provide information on all unique carbon environments. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, with the chlorinated carbons (C4 and C6) appearing at lower field strength. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR is a sensitive probe for the electronic environment of the fluorine atom. For a 4-fluorophenyl group, a single resonance is expected. The chemical shift of this signal can be influenced by the substituent effects of the dichloropyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogs rsc.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | Pyrimidine-H2 | ~9.1-9.3 | s | - |

| ¹H | Fluorophenyl-H (ortho to F) | ~7.2 | t | ~10.0 |

| ¹H | Fluorophenyl-H (meta to F) | ~7.6 | m | - |

| ¹³C | Pyrimidine-C2 | ~159 | - | - |

| ¹³C | Pyrimidine-C4/C6 | ~164 | - | - |

| ¹³C | Pyrimidine-C5 | ~136 | - | - |

| ¹³C | Fluorophenyl-C (ipso) | ~130 | - | - |

| ¹³C | Fluorophenyl-C (ortho to F) | ~130 | d | - |

| ¹³C | Fluorophenyl-C (meta to F) | ~116 | d | - |

| ¹³C | Fluorophenyl-C (para to substituent) | ~164 | d | - |

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic vibrational bands would include C-Cl stretching, C-F stretching, C=N stretching of the pyrimidine ring, and C-H stretching of the aromatic rings. Based on the spectra of 4,6-dichloropyrimidine (B16783), the C-Cl stretching vibrations are expected in the range of 600-800 cm⁻¹. nist.govnist.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Table 2: Predicted IR and MS Data for this compound

| Technique | Feature | Predicted Value |

|---|---|---|

| IR | C-Cl Stretch | 600-800 cm⁻¹ |

| IR | C-F Stretch | 1000-1100 cm⁻¹ |

| IR | C=N Stretch (pyrimidine) | 1500-1600 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| MS | Molecular Ion (M⁺) | m/z corresponding to C₁₀H₅Cl₂FN₂ |

| MS | Isotopic Pattern | Characteristic M, M+2, M+4 peaks for two chlorine atoms |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.govresearchgate.net While a crystal structure for this compound is not available, analysis of the crystal structures of 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine (B156074) offers significant insights into the likely structural features. nih.govnih.gov

The pyrimidine ring in related structures like 4,6-dichloro-5-methylpyrimidine is essentially planar. nih.gov Similarly, the pyrimidine ring in 4,6-dichloro-5-methoxypyrimidine is also nearly planar. nih.govresearchgate.net It is therefore expected that the pyrimidine ring in this compound will also be largely planar. The dihedral angle between the pyrimidine and the 4-fluorophenyl ring will be a key conformational parameter.

Conformational Dynamics and Stereochemistry

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrimidine and the 4-fluorophenyl rings. The barrier to this rotation will be influenced by steric hindrance between the ortho-protons of the phenyl ring and the chlorine atoms on the pyrimidine ring. The preferred conformation in the solid state, as would be revealed by X-ray crystallography, may not be the lowest energy conformation in solution. Computational modeling and variable-temperature NMR studies would be necessary to fully characterize the conformational dynamics of this molecule. The molecule does not possess any chiral centers, and therefore, stereoisomerism is not a factor.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure accuracy.

Geometry Optimization and Electronic Structure

The first step in a DFT study is geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.

Electronic Structure: Analysis of the electronic structure would provide information on the distribution of electrons within the molecule. Properties such as Mulliken atomic charges would be calculated to identify which atoms are electron-rich or electron-deficient, offering clues about the molecule's polarity and potential sites for electrostatic interactions.

Table 1: Illustrative Data from DFT Geometry Optimization This table is illustrative as specific experimental or calculated data for this compound is not available.

| Parameter | Atom(s) Involved | Optimized Value (Illustrative) | Significance |

|---|---|---|---|

| Bond Length | C-Cl | ~1.74 Å | Influences reactivity at the chlorine positions. |

| Bond Length | C-F | ~1.35 Å | Indicates a strong bond, affecting the electronic properties of the phenyl ring. |

| Bond Angle | N-C-N (pyrimidine ring) | ~115° | Defines the geometry of the heterocyclic core. |

| Dihedral Angle | C-C-C-C (between rings) | ~45° | Determines the degree of twist between the pyrimidine (B1678525) and fluorophenyl moieties, impacting steric hindrance and conjugation. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The HOMO-LUMO gap is also instrumental in explaining charge transfer interactions within the molecule. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich phenyl and pyrimidine rings, while the LUMO might be localized on the pyrimidine ring, influenced by the electron-withdrawing chlorine atoms.

Table 2: Illustrative Frontier Molecular Orbital Data This table is illustrative as specific calculated data for this compound is not available.

| Parameter | Energy (eV) - Illustrative | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates the molecule's electron-donating capability. |

| ELUMO | -1.8 eV | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks.

Color Coding: The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

Reactivity Prediction: For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the fluorine atom, identifying them as potential sites for hydrogen bonding or electrophilic interactions. Positive potential (blue) might be located on the hydrogen atoms and the carbon atoms attached to the electronegative chlorine atoms, suggesting these are sites for nucleophilic attack.

Reactivity Descriptors

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT.

Ionization Potential (I): Energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): Energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters would quantify the chemical behavior of this compound, allowing for comparison with other related compounds.

Table 3: Global Reactivity Descriptors This table is illustrative as specific calculated data for this compound is not available.

| Descriptor | Formula | Illustrative Value | Chemical Interpretation |

|---|---|---|---|

| Electronegativity (χ) | (I+A)/2 | 4.15 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV | Resistance to change in electron distribution. |

| Softness (S) | 1/η | 0.43 eV⁻¹ | A measure of molecular polarizability. |

| Electrophilicity Index (ω) | χ²/2η | 3.67 eV | Propensity of the species to accept electrons. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide insights into how this compound behaves in a biological environment, such as in complex with a protein target.

Ligand-Protein Interaction Dynamics

If a protein target for this compound were identified, MD simulations could be used to study the dynamics and stability of the ligand-protein complex.

Binding Stability: The simulation would track the ligand's position and conformation within the protein's binding site over a set period (e.g., hundreds of nanoseconds). The root-mean-square deviation (RMSD) of the ligand would be calculated to assess its stability; a low and stable RMSD suggests a stable binding mode.

Key Interactions: MD simulations reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. The analysis would identify which amino acid residues of the protein are critical for binding the ligand and how these interactions persist or change over time. This information is invaluable for understanding the mechanism of action and for designing more potent analogues. For example, simulations can show how the fluorophenyl group interacts with hydrophobic pockets or how the pyrimidine nitrogens act as hydrogen bond acceptors with residues like serine or histidine.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules. For pyrimidine derivatives, these calculations can provide a detailed assignment of the vibrational modes. A study on a related compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to compute its vibrational frequencies. physchemres.org The calculated frequencies, after appropriate scaling, showed good agreement with experimental FT-IR data. physchemres.org

For this compound, a similar computational approach would be expected to yield accurate predictions of its vibrational spectrum. The characteristic vibrational modes would include C-H stretching, C-N stretching, and C-C stretching of the pyrimidine and phenyl rings, as well as vibrations involving the C-Cl and C-F bonds. The table below presents a hypothetical assignment of key vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl and pyrimidine rings. |

| C=N Stretching | 1600-1500 | Stretching vibrations of the carbon-nitrogen double bonds in the pyrimidine ring. |

| C=C Stretching (Aromatic) | 1500-1400 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-F Stretching | 1250-1000 | Stretching vibration of the carbon-fluorine bond on the phenyl ring. |

| C-Cl Stretching | 800-600 | Stretching vibrations of the carbon-chlorine bonds on the pyrimidine ring. |

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives have garnered significant interest for their potential applications in nonlinear optics. rsc.orgresearchgate.netresearchgate.net NLO materials are capable of altering the properties of light and have applications in technologies such as optical switching and frequency conversion. rsc.org The NLO response of a molecule is related to its ability to be polarized by an external electric field.

Computational studies on pyrimidine derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. rsc.org For instance, the introduction of electron-donating and electron-accepting groups can enhance the NLO response.

Hyperpolarizability (β) Calculations

The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. High β values are indicative of a strong NLO response. DFT calculations are commonly used to predict the hyperpolarizability of molecules.

In a study of a similar compound, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, the hyperpolarizability was investigated using an iterative electrostatic embedding method, which showed a significant enhancement of NLO behavior in a crystalline environment. rsc.orgnih.gov Another study on 2,2'-(disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine] reported a first hyperpolarizability that was 69.27 times that of urea, a standard NLO material. researchgate.net These findings suggest that pyrimidine derivatives with fluorophenyl substituents can exhibit substantial NLO properties.

The table below summarizes the calculated first hyperpolarizability (β) values for some related pyrimidine derivatives, providing a reference for the potential NLO activity of this compound.

| Compound | Method | First Hyperpolarizability (β) (relative to urea) |

|---|---|---|

| 2,2'-(disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine] | DFT/B3LYP/6-311++G(5D, 7F) | 69.27 |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Iterative Electrostatic Embedding | Significant enhancement observed |

Applications of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine As a Synthetic Intermediate

Precursor for Advanced Pyrimidine (B1678525) Derivatives

The presence of two reactive chlorine atoms on the pyrimidine ring of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine allows for sequential and regioselective nucleophilic substitution reactions. This property is extensively utilized in the synthesis of various substituted and fused pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy. nih.govnih.gov The synthesis of these compounds often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov

While direct synthesis examples starting from this compound are not extensively detailed in the reviewed literature, the general synthetic strategy for pyrazolo[1,5-a]pyrimidines involves the reaction of a substituted pyrimidine with an aminopyrazole. The dichlorinated nature of this compound makes it a suitable precursor for such reactions, where the chlorine atoms can be displaced by the nucleophilic amino group of the pyrazole (B372694) to form the fused ring system. The reaction conditions can be optimized to control the regioselectivity of the cyclization, leading to a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Table 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems beyond pyrazolo[1,5-a]pyrimidines. These fused systems are of great interest due to their potential pharmacological activities. nih.gov

For instance, thiazolo[4,5-d]pyrimidines, which are known to possess anticancer, antimicrobial, and anti-HIV activities, can be synthesized from dichloropyrimidine precursors. nih.govmdpi.com The synthesis typically involves the reaction of the dichloropyrimidine with a suitable thiazole (B1198619) precursor.

Another important class of fused heterocycles are triazolo[4,5-d]pyrimidines. These compounds are key components in some pharmaceutical agents. For example, Ticagrelor, a well-known antiplatelet drug, features a triazolo[4,5-d]pyrimidine core. The synthesis of this core can involve intermediates derived from dichloropyrimidines. google.com

The general principle for the synthesis of these fused systems involves the sequential displacement of the two chlorine atoms of this compound with appropriate binucleophilic reagents, leading to the formation of the desired fused ring.

Role in Agrochemical Development

A significant application of this compound is its use as a key intermediate in the synthesis of agrochemicals, particularly herbicides. A patent filed by Bayer A.G. explicitly identifies 4,6-dichloro-5-fluoropyrimidine (B1312760) as an important intermediate for the synthesis of a herbicide. nbinno.com While the specific commercial herbicide is not named in the available search results, the patent underscores the industrial relevance of this compound in crop protection.

Fluorine-containing compounds are prevalent in modern agrochemicals due to the unique properties that the fluorine atom imparts, such as increased metabolic stability and enhanced biological activity. google.com The synthesis of complex agrochemicals often involves multi-step processes where key intermediates like this compound are crucial for building the final molecular structure. The pyrimidine core is a common feature in many herbicides, and the specific substitution pattern of this intermediate makes it a valuable component in the development of new and effective crop protection agents.

Intermediate for Pharmaceutical Scaffolds

The pyrimidine ring is a fundamental scaffold in a vast number of biologically active molecules and approved drugs. nih.gov Fused pyrimidine systems, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov

The derivatives synthesized from this compound, such as the pyrazolo[1,5-a]pyrimidines and thiazolo[4,5-d]pyrimidines mentioned earlier, are actively investigated for their potential as therapeutic agents. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent kinase inhibitors for the treatment of cancer. nih.govmdpi.com Specifically, they have been investigated as inhibitors for Src kinase and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.comresearchgate.net

The general synthetic utility of dichloropyrimidines in the preparation of kinase inhibitors is well-documented. nih.gov For instance, the synthesis of Aurora kinase inhibitors has been reported to involve the reaction of dichloropyrimidines with aminopyrazoles. nih.gov Although direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, its role as a versatile intermediate allows for the creation of libraries of compounds for drug discovery programs targeting various diseases.

Table 2: Examples of Biologically Active Scaffolds Accessible from Dichloropyrimidine Intermediates

| Scaffold | Potential Biological Activity |

|---|---|

| Pyrazolo[1,5-a]pyrimidine | Kinase inhibition, Anticancer |

| Thiazolo[4,5-d]pyrimidine | Anticancer, Antimicrobial, Anti-HIV |

Utility in Material Science Applications

The application of this compound and its derivatives in material science is an emerging area of interest. While specific examples directly utilizing this compound are scarce in the available literature, the general class of pyrimidine derivatives has shown potential in the development of functional materials.

For instance, pyrimidine-based structures are being explored for the synthesis of functional polymers. tandfonline.comrsc.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties. Furthermore, the synthesis of polymerizable pyrimidine derivatives has been reported, opening the door to the creation of novel polymers with tailored properties. uc.pt

In the field of organic dyes, dichloropyrimidines can serve as reactive intermediates to anchor chromophoric units, although specific applications of this compound in this area are not well-documented. google.com The highly conjugated nature of fused pyrimidine systems suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though this remains an area for further investigation.

Biological Activity Profiles and Mechanistic Insights General Research Focus

Enzyme Inhibition Studies

Derivatives of the 4,6-dichloro-5-phenylpyrimidine (B2428892) core have been extensively investigated as inhibitors of several classes of enzymes critical to cellular function and disease progression.

Kinase Inhibition

The dichloropyrimidine scaffold is a common feature in the design of various kinase inhibitors. By modifying the chlorine atoms at the C4 and C6 positions, researchers have developed potent and selective inhibitors for several important kinases.

Aurora Kinases: Aurora kinases are essential for cell division, and their over-expression is linked to various cancers. A series of pyrimidine-based derivatives have been developed as inhibitors of Aurora A kinase. nih.gov These compounds were designed from a 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold, which can be synthesized from dichloropyrimidine precursors. nih.gov Structure-activity relationship studies revealed that specific substitutions are critical for activity. For instance, compound 13 from a study, featuring a 4-chloro-2-fluorobenzoyl group, showed potent enzymatic inhibition of Aurora A and was capable of decreasing cMYC/MYCN protein levels. nih.gov In contrast, removing the fluorine atom or altering its position on the phenyl ring led to reduced activity, highlighting the precise structural requirements for potent inhibition. nih.gov

| Compound | Aurora A IC₅₀ (nM) | Relative cMYC/MYCN Levels |

|---|---|---|

| Compound 7 (lacks fluorine) | 22.1 ± 3.4 | No reduction |

| Compound 13 (4-chloro-2-fluorophenyl) | 28.5 ± 2.5 | Significant reduction |

| Compound 15 (2-chloro-4-fluorophenyl) | 14.4 ± 3.2 | Moderate reduction |

| Compound 17 (4-chloro-2,3-difluorophenyl) | 64.9 ± 13.7 | Moderate reduction |

Data sourced from research on pyrimidine-based Aurora Kinase inhibitors. nih.gov

Other Kinases: The versatility of the pyrimidine scaffold extends to other kinase families. Diaminopyrimidine derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4). nih.govnih.gov For instance, one study developed 2,4-diaminopyrimidine (B92962) derivatives that showed potent anticancer activity against cell lines with high FAK expression, with IC₅₀ values in the nanomolar range. nih.gov Similarly, novel 2,4-diaminopyrimidine compounds displayed high inhibitory activity against PAK4, with the most potent compound exhibiting an IC₅₀ of 5.9 nM. nih.gov Furthermore, dichloroacetamide pyrimidines have been evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are attractive targets for anticancer therapy. rsc.org

Inhibition of Nucleotide Synthesis Enzymes

A significant area of research for pyrimidine-based compounds is the inhibition of de novo pyrimidine biosynthesis, a critical pathway for the proliferation of cancer cells and the replication of viruses. nih.govmdpi.com The primary target in this pathway is the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). nih.govpatsnap.com

DHODH catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis. nih.gov Inhibition of this enzyme leads to the rapid depletion of intracellular pyrimidine pools (uridine and cytidine), which are essential precursors for DNA and RNA. nih.gov This pyrimidine starvation results in the inhibition of nucleic acid synthesis, leading to cell cycle arrest and ultimately cell death. nih.gov The therapeutic potential of DHODH inhibitors like Brequinar and Leflunomide has been demonstrated in various preclinical models. nih.govresearchgate.net While rapidly dividing cells, such as cancer cells, are highly dependent on the de novo pathway, normal cells can often rely on the pyrimidine salvage pathway, providing a potential therapeutic window. nih.gov The anti-proliferative effects of DHODH inhibition can be reversed by supplementing cells with exogenous uridine, confirming the specific mechanism of action. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties through the modulation of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. jpp.krakow.pl While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and its expression is elevated during inflammation. jpp.krakow.pl

A study investigating a series of pyrimidine derivatives for their effects on COX isoenzymes found that specific compounds showed high selectivity towards COX-2. nih.govmdpi.com The most active compounds demonstrated dose-dependent inhibition of COX-2 with a potency comparable to the established selective inhibitor meloxicam. nih.govmdpi.com This research suggests that the pyrimidine scaffold is a promising template for the development of new selective COX-2 inhibitors, which could serve as anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comrsc.org

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of the 5-phenylpyrimidine (B189523) core structure have shown significant activity as modulators of G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors.

Adenosine Receptor Affinity (e.g., A1, A2A)

Adenosine receptors, specifically the A₁ and A₂A subtypes, are important therapeutic targets for a variety of conditions. The high structural homology between these receptor subtypes has made the development of selective antagonists challenging. diva-portal.org However, various pyrimidine and fused-pyrimidine heterocyclic derivatives have emerged as potent and selective antagonists. diva-portal.orgnih.govmdpi.com

One study documented a large series of 2-amino-4,6-disubstituted-pyrimidine derivatives as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists. diva-portal.org Another investigation into thiazolo[5,4-d]pyrimidine (B3050601) derivatives identified compounds with high affinity for both A₁ and A₂A receptors. nih.gov The affinity of these compounds is tuned by the substitution pattern at the C2 and C5 positions of the core structure. nih.gov A related study on similar thiazolo[5,4-d]pyrimidine compounds also found derivatives with nanomolar and sub-nanomolar binding affinities for the human A₁ and A₂A receptors. mdpi.com

| Compound | hA₁ Ki (nM) | hA₂A Ki (nM) |

|---|---|---|

| Compound 5 | 6.8 | 0.8 |

| Compound 8 | 3.2 | 0.4 |

| Compound 9 | 0.5 | 0.5 |

| Compound 10 | 4.5 | 0.3 |

| Compound 13 | 2.5 | 0.2 |

| Compound 18 | 1.9 | 0.06 |

Data from a study on dual A₁/A₂A adenosine receptor antagonists. mdpi.com

Cellular Signaling Pathway Interference

The biological activities described above result in the direct interference with critical cellular signaling pathways.

Interference via Kinase Inhibition: Inhibition of Aurora kinases disrupts the G₂–M phase of the cell cycle, leading to failures in chromosome maturation and separation. nih.gov The inhibition of kinases like FAK can effectively block downstream signaling pathways that are crucial for cell proliferation and survival, such as those involving S6 ribosomal protein, ERK, and AKT. nih.gov

Interference via Nucleotide Depletion: By inhibiting DHODH, pyrimidine derivatives disrupt the supply of essential building blocks for nucleic acid synthesis. This metabolic stress has profound effects on cellular processes. It has been shown to rapidly shut down protein translation and limit ribosomal RNA (rRNA) transcription, leading to a state known as nucleolar stress. nih.govplos.org This provides an effective strategy to halt the proliferation of rapidly dividing cells. plos.org

Interference via Receptor Antagonism: Antagonists of the A₁ and A₂A adenosine receptors block the signaling cascades initiated by the endogenous ligand adenosine. This includes the canonical cyclic adenosine monophosphate (cAMP) pathway, which is involved in regulating a vast array of cellular functions. diva-portal.org

Antimicrobial Potential (General Mechanisms)

The pyrimidine core is a fundamental component of various synthetic and natural compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.govnih.gov The versatility of the pyrimidine structure allows for substitutions that can generate a large number of derivatives with diverse therapeutic applications. researchgate.net These compounds often target essential cellular processes in microorganisms, leading to the inhibition of growth or cell death. nih.gov The antimicrobial potential of pyrimidine derivatives has been explored against a variety of pathogens, including bacteria and fungi. nih.govresearchgate.net

Antibacterial Activities

Derivatives of pyrimidine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov The mechanism of action for many antibacterial pyrimidines involves the inhibition of crucial cellular functions. For example, oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety have been synthesized and show potent activity by inhibiting the initial stages of protein synthesis, a mechanism that avoids cross-resistance with other antibiotic classes. nih.gov

Research into pyrazolo[3,4-d]pyrimidines has identified compounds with significant bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov While the precise mechanism is still under full investigation, it is suggested that these compounds may increase cell wall stress, thereby enhancing susceptibility to other cell wall-targeting agents. nih.gov The structural features of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, with its reactive chloro groups and phenyl substituent, provide a template for designing novel derivatives that could interfere with bacterial growth and survival. nih.govresearchgate.net

| Compound Class | Bacterial Strains | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones with pyrimidine-substituted piperazine | Gram-positive bacteria | Moderate to high activity (MICs of 2-32 µg/mL); Inhibition of protein synthesis. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Significant bacteriostatic activity. | nih.gov |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. | Low antibacterial activity compared to standards. | researchgate.net |

Antifungal Activities

The pyrimidine scaffold is also integral to numerous compounds with antifungal properties. nih.gov Fluorinated pyrimidine derivatives, such as flucytosine (5-fluorocytosine), are well-established antifungal agents. mdpi.com These compounds function as antimetabolites; inside the fungal cell, flucytosine is converted to fluorouracil, which is then incorporated into RNA, leading to the inhibition of protein synthesis. mdpi.com This mechanism is selective as mammalian cells lack the necessary enzyme for this conversion. mdpi.com

Substituted pyrimidinetrione carbaldehyde hydrazones represent another class of pyrimidine derivatives with potent antifungal activity against clinically relevant pathogens like Candida species. nih.gov Preliminary studies on their mechanism suggest that these compounds may disrupt energy production and fungal cell respiration, targeting pathways distinct from those affected by current antifungal drugs. nih.gov Furthermore, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives have shown significant activity against various phytopathogenic fungi, indicating the broad applicability of pyrimidine-based compounds in fungal control. frontiersin.org

| Compound Class | Fungal Strains | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Flucytosine (5-fluorocytosine) | Candida species | Inhibition of protein synthesis via conversion to fluorouracil. | mdpi.com |

| Pyrimidinetrione carbaldehyde hydrazones | Candida species | Potent growth inhibition; potential disruption of energy production and cell respiration. | nih.gov |

| 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities. | frontiersin.org |

| 6-Chloro-2,4-diamino pyrimidine | Aspergillus multi, Aspergillus niger, Candida albicans | Low antifungal activity compared to standards. | researchgate.net |

Antitubercular Activities (e.g., ATP synthase inhibition)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, spurring the search for novel therapeutic agents. semanticscholar.org Pyrimidine-containing compounds have emerged as a promising class of antitubercular agents, with several derivatives entering clinical trials. nih.govresearchgate.net One of the key targets for these compounds is the F-ATP synthase enzyme, which is crucial for energy production in mycobacteria. ucl.ac.ukntu.edu.sg

Inhibition of ATP synthase disrupts the pathogen's ability to generate ATP, leading to cell death. ucl.ac.uk This mechanism is a validated approach for treating tuberculosis, as exemplified by the approved drug bedaquiline. acs.org Research has shown that various pyrimidine derivatives can effectively inhibit mycobacterial ATP synthesis. ntu.edu.sg For instance, certain analogs have demonstrated potent inhibition of ATP synthesis in inverted membrane vesicles (IMVs) of M. smegmatis. nih.gov The structure-activity relationship studies indicate that the pyrimidine ring is a crucial moiety for this inhibitory activity. ntu.edu.sg While some compounds directly target the F-ATP synthase, others may affect upstream pathways involved in mycobacterial respiration and energy production. ucl.ac.ukacs.org

| Compound Class/Target | Organism | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrimidine derivatives | Mycobacterium tuberculosis | Inhibition of electron transport chains, preventing ATP synthesis. | ucl.ac.uk |

| GaMF1 analogs (contain pyrimidine ring) | Mycobacterium tuberculosis | The pyrimidine ring is crucial for the inhibition of F-ATP synthase. | ntu.edu.sg |

| Squaramides (SQA) | Mycobacterium tuberculosis | Identified as inhibitors of ATP synthase. | acs.org |

| Thymine-containing derivatives | Mycobacterium tuberculosis | Promising core scaffold with antitubercular activities. | researchgate.net |

Antiviral Potential (General Mechanisms)

The development of effective antiviral drugs is critical for managing viral infections, especially those with pandemic potential like influenza. nih.govnih.gov Pyrimidine derivatives have been investigated for their antiviral properties, with some showing activity against a range of viruses. nih.gov One of the most promising targets for anti-influenza therapeutics is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication and transcription. nih.govnih.gov

The influenza RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). nih.govnih.gov The proper assembly of these subunits is a prerequisite for the enzyme's function. nih.gov Therefore, disrupting the protein-protein interactions (PPIs) within this complex presents a viable strategy for developing new antiviral agents with a broad spectrum of action and a reduced likelihood of resistance development. nih.govacs.org

Influenza A Virus Polymerase PA-PB1 Subunits Interaction Inhibition

A key interaction for the assembly and function of the influenza virus polymerase is the binding between the PA and PB1 subunits. nih.govacs.org Small molecules that can inhibit this specific interaction are of great interest as potential anti-influenza drugs. nih.gov Pyrimidine and pyridine (B92270) derivatives have been identified as privileged scaffolds for the development of inhibitors targeting the PA-PB1 interface. nih.gov

Research has led to the synthesis of pyrimidine derivatives that demonstrate inhibitory activity in PA-PB1 interaction assays and antiviral activity in plaque reduction assays. nih.gov For example, a derivative featuring a pyrimidine core with phenyl and 4-chlorophenyl substitutions showed significant potential as a PA-PB1 PPI inhibitor. nih.gov The mechanism involves the binding of these small molecules to one of the polymerase subunits, thereby preventing the formation of the functional PA-PB1 heterodimer and inhibiting viral replication. nih.govacs.org This approach represents a valuable strategy for discovering novel therapies against influenza A virus. nih.gov

| Compound Class | Viral Target | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrimidine and pyridine derivatives | Influenza A RNA-dependent RNA polymerase (RdRp) | Inhibition of the PA-PB1 protein-protein interaction, disrupting RdRp complex assembly. | nih.gov |

| 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivative | Influenza A virus | Antiviral activity with EC50 of 0.55 μM against H1N1 strain. | nih.govacs.org |

| Ribavirin 5'-triphosphate (RTP) | Influenza virus RNA polymerase | Selective inhibition of the polymerase, competitive with ATP and GTP. | asm.org |

Anti-inflammatory Mechanisms of Action

Pyrimidine derivatives have also been recognized for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response, and many anti-inflammatory drugs work by targeting key mediators of this process. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of vital inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. nih.gov

A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), including some pyrimidine-based agents, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key players in the inflammatory cascade. By suppressing the activity of these enzymes, pyrimidine derivatives can reduce the production of PGE2 and thereby alleviate inflammation. nih.gov For instance, certain 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have shown significant anti-inflammatory activity and inhibitory effects on COX-2. nih.gov Additionally, some pyrimidine compounds exhibit anti-inflammatory effects through membrane stabilization or anti-hemolytic activity, which protects red blood cells from hemolysis. nih.gov

| Compound Class | Mechanism of Action | Key Inflammatory Mediators Inhibited | Reference |

|---|---|---|---|

| General Pyrimidine Derivatives | Inhibition of inflammatory mediators | PGE2, NO, NF-κB, cytokines, chemokines | nih.gov |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | COX-2 inhibition | Prostaglandin E2 (PGE2) | nih.gov |

| Pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives | General anti-inflammatory effects | Not specified | nih.gov |

| Synthesized pyrimidine and pyrimidopyrimidine derivatives | Membrane stabilization / Anti-hemolytic activity | Not specified | nih.gov |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Following a comprehensive review of scientific literature, no specific research data was found for the compound "this compound" concerning its direct inhibitory effects on inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

While the broader class of pyrimidine derivatives has been a subject of extensive research for anti-inflammatory properties, with many analogues demonstrating inhibitory activity against key inflammatory mediators, studies detailing the specific biological profile of this compound in this context are not available in the public domain. nih.gov The pyrimidine scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govnih.gov Research in this area often involves the synthesis of novel derivatives and their subsequent evaluation in various biological assays to determine their potential as therapeutic agents. nih.govijpsonline.com However, without specific studies on this compound, no detailed research findings or data tables regarding its activity on nitric oxide or prostaglandin E2 can be provided.

Structure Activity Relationship Sar Studies on 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine Analogs

Influence of Halogen Substituents on Activity